molecular formula C11H10N2O4 B1619922 Trimethylenebismaleimide CAS No. 28537-69-1

Trimethylenebismaleimide

Cat. No.: B1619922
CAS No.: 28537-69-1
M. Wt: 234.21 g/mol
InChI Key: FXEKNWLZNLIDNR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylenebismaleimide can be synthesized through a reaction involving maleic anhydride and diamines. The process typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process may include steps such as purification, crystallization, and drying to obtain the desired compound in its pure form .

Mechanism of Action

The mechanism of action of trimethylenebismaleimide involves its ability to undergo addition reactions with nucleophiles, leading to the formation of stable conjugates. In bioconjugation, for example, the maleimide groups react with thiol groups on proteins, resulting in the formation of stable thioether bonds . This property is exploited in various applications, including the stabilization and functionalization of biomolecules .

Properties

IUPAC Name

1-[3-(2,5-dioxopyrrol-1-yl)propyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c14-8-2-3-9(15)12(8)6-1-7-13-10(16)4-5-11(13)17/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEKNWLZNLIDNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20286324
Record name Trimethylenebismaleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20286324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28537-69-1
Record name Trimethylenebismaleimide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44746
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Trimethylenebismaleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20286324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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